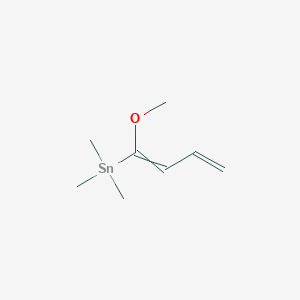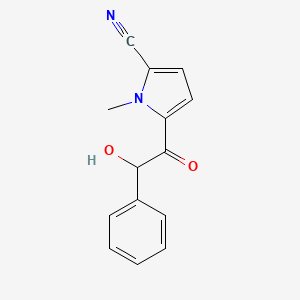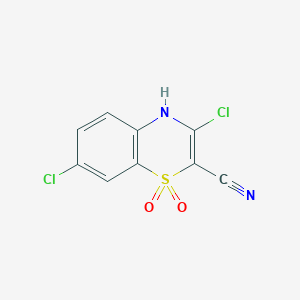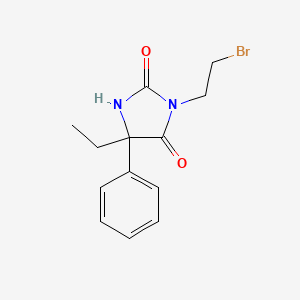![molecular formula C20H40OSn B14209881 Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane CAS No. 831170-15-1](/img/structure/B14209881.png)
Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an oxy-substituted cycloheptene ring. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-methylcyclohept-1-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of tin oxides and other oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Tin oxides, oxidized organic fragments.
Reduction: Corresponding alcohols.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane involves its ability to form stable carbon-tin bonds, which are crucial in various organic transformations. The compound can act as a radical initiator, facilitating radical reactions such as polymerization and cross-coupling. Its molecular targets include organic substrates with reactive functional groups, and it operates through pathways involving radical intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin chloride: Commonly used in the synthesis of other organotin compounds.
Tributyltin acetate: Utilized as a catalyst in organic reactions.
Uniqueness
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its oxy-substituted cycloheptene ring provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
831170-15-1 |
|---|---|
Formule moléculaire |
C20H40OSn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributyl-(2-methylcyclohepten-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-7-5-3-2-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
ZLNJPWMIITVTFR-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
